N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
CAS No.: 922661-83-4
Cat. No.: VC5231434
Molecular Formula: C20H20N2O5S
Molecular Weight: 400.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922661-83-4 |
|---|---|
| Molecular Formula | C20H20N2O5S |
| Molecular Weight | 400.45 |
| IUPAC Name | N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
| Standard InChI | InChI=1S/C20H20N2O5S/c1-24-12-8-9-16(25-2)14(10-12)15-11-28-20(21-15)22-19(23)13-6-5-7-17(26-3)18(13)27-4/h5-11H,1-4H3,(H,21,22,23) |
| Standard InChI Key | ZEKOPBKYGCYASX-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide, reflects its dual aromatic systems:
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3.
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2,5-Dimethoxyphenyl group: Attached to the thiazole’s 4-position, providing electron-donating methoxy (-OCH₃) substituents.
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2,3-Dimethoxybenzamide: A benzamide derivative with methoxy groups at the 2- and 3-positions, linked via an amide bond to the thiazole’s 2-position.
The methoxy groups enhance solubility in polar solvents and may facilitate interactions with biological targets through hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₅S |
| Molecular Weight | 400.45 g/mol |
| CAS Number | 681231-53-8 |
| IUPAC Name | N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
| SMILES | COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
| Topological Polar Surface Area | 115 Ų |
Synthesis and Preparation
Synthetic Pathways
The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions:
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Thiazole Ring Formation:
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A cyclization reaction between a thiourea derivative and an α-haloketone generates the thiazole core. For example, 2,5-dimethoxyphenyl-substituted α-bromoketones react with thioureas under basic conditions to yield 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine.
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Amide Bond Formation:
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The thiazole-2-amine intermediate undergoes coupling with 2,3-dimethoxybenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA) to form the final benzamide product.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole cyclization | α-Bromoketone, thiourea, K₂CO₃, EtOH, reflux | 65–70% |
| Amide coupling | 2,3-Dimethoxybenzoyl chloride, HATU, DIPEA, DMF, rt | 50–55% |
Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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δ 3.85–3.92 (s, 12H): Four methoxy groups.
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δ 6.65–7.45 (m, 6H): Aromatic protons from the dimethoxyphenyl and benzamide moieties.
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δ 8.10 (s, 1H): Thiazole C5-H.
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¹³C NMR (100 MHz, CDCl₃):
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δ 56.1, 56.3, 56.5, 56.7: Methoxy carbons.
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δ 115–160: Aromatic carbons and thiazole ring carbons.
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δ 167.5: Amide carbonyl carbon.
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Mass Spectrometry (MS)
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ESI-MS (m/z): [M+H]⁺ observed at 401.4, consistent with the molecular formula C₂₀H₂₀N₂O₅S.
Hypothesized Biological Activity
While direct studies on this compound are scarce, structural analogs provide insights into potential mechanisms:
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Enzyme Inhibition:
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Antimicrobial Activity:
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Thiazoles with electron-donating substituents disrupt bacterial cell wall synthesis. The 2,5-dimethoxyphenyl group could potentiate activity against Gram-positive pathogens.
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Anticancer Potential:
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Benzamide-thiazole hybrids induce apoptosis in cancer cells by modulating Bcl-2 family proteins. The 2,3-dimethoxybenzamide moiety may stabilize interactions with anti-apoptotic targets.
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Table 3: Comparative Bioactivity of Thiazole Analogs
| Compound Class | Target | Activity (IC₅₀) |
|---|---|---|
| Thiazole-benzamides | EGFR Kinase | 0.8–2.5 μM |
| Methoxy-substituted thiazoles | DNA Gyrase | 5–10 μM |
Challenges and Future Directions
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Synthetic Optimization:
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Current yields (~50%) necessitate improved catalytic systems. Transitioning to flow chemistry or photoredox conditions may enhance efficiency.
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ADMET Profiling:
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Predictive models indicate moderate aqueous solubility (LogP = 2.8) but potential CYP3A4 inhibition. In vitro assays are needed to validate these predictions.
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Target Identification:
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High-throughput screening against kinase panels and GPCR libraries could elucidate specific targets.
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